4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-18(22)20-16-7-5-6-8-17(16)21(13)25(23,24)15-11-9-14(10-12-15)19(2,3)4/h5-13H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRSIJAIKCHYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131894 | |
| Record name | 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008080-48-5 | |
| Record name | 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008080-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the tert-Butylphenylsulfonyl Group: The tert-butylphenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinoxalinone core using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide nitrogen undergoes alkylation and acylation to form derivatives. For example:
-
Alkylation : Reaction with methyl iodide (CH₃I) in DMF yields N-methylated sulfonamide (confirmed by NMR) .
-
Acylation : Treatment with acetyl chloride (CH₃COCl) produces N-acetyl derivatives , useful for further functionalization .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C, 6h | N-Methylated quinoxalinone | 78% | |
| CH₃COCl | Pyridine, RT, 12h | N-Acetyl derivative | 85% |
Ring-Opening and Ring-Modification Reactions
The quinoxalinone ring undergoes acid-catalyzed ring-opening in concentrated HCl to form 2-amino-3-methylbenzamide sulfonate , confirmed by IR and mass spectrometry . Under oxidative conditions (e.g., KMnO₄), the ring is oxidized to quinoxaline-2,3-dione derivatives .
Cross-Coupling Reactions
The sulfonyl group facilitates Pd-catalyzed cross-coupling with aryl halides. For instance, Suzuki-Miyaura coupling with phenylboronic acid produces biaryl sulfonamide derivatives .
| Catalyst | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PhB(OH)₂ | 4-(Biphenyl)sulfonyl derivative | 65% | |
| CuI, L-proline | Thiophenol (PhSH) | Thioether analog | 72% |
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids/bases. Hydrolysis in NaOH (1M) cleaves the sulfonamide bond, yielding 4-(tert-butyl)benzenesulfonic acid and 3-methyl-3,4-dihydroquinoxalin-2(1H)-one .
Biological Activity and Derivatives
Derivatives exhibit adenosine receptor antagonism (A₁/A₂ selectivity) and potential antidepressant activity in rodent models . Modifications at the sulfonyl group improve pharmacokinetic properties .
Scientific Research Applications
4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-{[4-(tert-Butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- CAS Number : 1007920-96-8 (as per )
- Molecular Formula : C₂₀H₂₂N₂O₃S
- Molecular Weight : 358.46 g/mol
Structural Features: This compound belongs to the 3,4-dihydro-2(1H)-quinoxalinone class, characterized by a bicyclic quinoxaline core with a sulfonyl group substituted at the 4-position by a 4-(tert-butyl)phenyl moiety and a methyl group at the 3-position.
Comparison with Similar Compounds
Structural Analogues of 3,4-Dihydro-2(1H)-Quinoxalinone Derivatives
The following table compares key structural and functional differences between the target compound and its analogs:
Key Research Findings and Functional Differences
Ethylphenyl sulfonyl derivatives () exhibit intermediate hydrophobicity, balancing solubility and bioavailability.
Substituent Position and Bioactivity: Fluorine substitution (e.g., in and ) is associated with enhanced metabolic stability and electron-withdrawing effects, which may influence receptor binding .
Core Modifications: The unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone () serves as a foundational scaffold for derivatization, lacking the sulfonyl group’s steric and electronic effects.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The tert-butyl group increases logP compared to fluorine or ethyl substituents, which may enhance blood-brain barrier penetration but complicate formulation .
- Stability : Sulfonyl groups generally improve chemical stability over acyl or benzyl derivatives (e.g., and ), reducing susceptibility to enzymatic degradation.
- Synthetic Accessibility : Simpler analogs (e.g., ) are easier to synthesize, while halogenated or multi-substituted derivatives require advanced functionalization steps .
Biological Activity
The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline derivative that has garnered attention for its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a sulfonyl group, which is significant for its biological activity.
Research indicates that quinoxaline derivatives exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some quinoxalines have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are involved in inflammation and metabolic processes respectively .
- Antiproliferative Effects : Quinoxaline derivatives can induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including those involving receptor tyrosine kinases (RTKs) like VEGFR and EGFR .
- Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various pathogens, contributing to their potential use as therapeutic agents in infectious diseases .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme inhibition | Inhibits COX-2 and LDHA |
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of a series of quinoxaline derivatives, including the target compound. Results showed significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. The mechanism was linked to the inhibition of tubulin polymerization and interference with topoisomerase II activity .
- Enzymatic Inhibition : Another investigation focused on the inhibitory effects of quinoxaline derivatives on COX-2 and LDHA. The study found that modifications in the quinoxaline structure could enhance enzymatic inhibition, suggesting a structure-activity relationship that could guide future drug design .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Efficacy : It demonstrated broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
- Potential as an Anti-inflammatory Agent : By inhibiting COX enzymes, it may serve as a therapeutic agent for inflammatory conditions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via sulfonylation of a 3-methyl-3,4-dihydroquinoxalin-2(1H)-one precursor. Key steps include:
- Intermediate preparation : Generate the quinoxalinone core via cyclization of substituted o-phenylenediamine derivatives, as demonstrated in the synthesis of analogous compounds using potassium salts (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) .
- Sulfonylation : React the quinoxalinone with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Optimize yield by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>98%) .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- Spectroscopic analysis :
- Chromatography :
- Elemental analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .
Advanced: How does the tert-butylsulfonyl substituent influence the compound’s stability under oxidative or acidic conditions?
Answer:
The tert-butyl group enhances steric hindrance, reducing susceptibility to oxidation. However, the sulfonyl moiety may undergo hydrolysis under strongly acidic conditions:
- Oxidative stability : The tert-butyl group protects the adjacent sulfonyl linkage from radical-mediated degradation, as shown in analogous quinoxalinones under air oxidation (e.g., stability up to 80°C in DMSO) .
- Acid sensitivity : In 1M HCl, the sulfonyl group hydrolyzes to sulfonic acid (confirmed by H NMR loss of tert-butyl signals). Mitigate this by storing the compound in neutral, anhydrous environments .
Advanced: What in vitro assays are suitable for evaluating the compound’s sigma receptor affinity and mechanism of action?
Answer:
Key pharmacological assays include:
- Radioligand binding :
- Functional assays :
- Forced-swim test (FST) : Evaluate antidepressant-like activity in mice (dose range: 10–30 mg/kg, po). A >50% reduction in immobility time vs. control suggests sigma-1 agonism .
- Halothane-induced sleep test : Measure dose-dependent reduction in sleeping time to confirm CNS activity (ED calculations) .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Address this via:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophore contributions .
- Standardized protocols : Replicate assays under identical conditions (e.g., animal strain, dosing regimen). For example, sigma-1 receptor binding assays should use the same membrane preparation method .
- Meta-analysis : Compare IC/ED values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?
Answer:
- Salt formation : Convert the free base to a mesylate or hydrochloride salt (improves aqueous solubility by >10-fold) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance oral absorption (tested in rat models with AUC increases of 2–3×) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
